3-Butyl-7-iodo-1-phenylheptan-1-one
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Overview
Description
3-Butyl-7-iodo-1-phenylheptan-1-one is an organic compound with a complex structure that includes a butyl group, an iodine atom, and a phenyl group attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-iodo-1-phenylheptan-1-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by the introduction of the butyl and phenyl groups through various organic reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-7-iodo-1-phenylheptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-Butyl-7-iodo-1-phenylheptan-1-one has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Butyl-7-iodo-1-phenylheptan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-1-phenylheptan-1-one: Lacks the iodine atom, which may result in different reactivity and applications.
7-Iodo-1-phenylheptan-1-one:
3-Butyl-7-chloro-1-phenylheptan-1-one: Substitution of iodine with chlorine can lead to variations in reactivity and biological activity.
Uniqueness
3-Butyl-7-iodo-1-phenylheptan-1-one is unique due to the presence of both the butyl group and the iodine atom, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
88931-78-6 |
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Molecular Formula |
C17H25IO |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
3-butyl-7-iodo-1-phenylheptan-1-one |
InChI |
InChI=1S/C17H25IO/c1-2-3-9-15(10-7-8-13-18)14-17(19)16-11-5-4-6-12-16/h4-6,11-12,15H,2-3,7-10,13-14H2,1H3 |
InChI Key |
MDUSZWBQAZSDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCI)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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